molecular formula C15H14N2O2S B14523420 2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazolidin-4-one CAS No. 62959-24-4

2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B14523420
CAS No.: 62959-24-4
M. Wt: 286.4 g/mol
InChI Key: QIJNOCPKROYRSI-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a pyridine and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazolidin-4-one typically involves the cyclocondensation of a 2-aminopyridine derivative with a 4-methoxybenzaldehyde and a thioglycolic acid. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1,3-thiazolidin-4-one: Lacks the pyridine ring, which may affect its biological activity.

    3-(Pyridin-2-yl)-1,3-thiazolidin-4-one: Lacks the methoxyphenyl group, which may influence its chemical reactivity and pharmacological properties.

Uniqueness

2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazolidin-4-one is unique due to the presence of both the methoxyphenyl and pyridine groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

CAS No.

62959-24-4

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-pyridin-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H14N2O2S/c1-19-12-7-5-11(6-8-12)15-17(14(18)10-20-15)13-4-2-3-9-16-13/h2-9,15H,10H2,1H3

InChI Key

QIJNOCPKROYRSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=CC=N3

Origin of Product

United States

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